molecular formula C19H23ClN2O B14590649 5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide CAS No. 61321-75-3

5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide

Cat. No.: B14590649
CAS No.: 61321-75-3
M. Wt: 330.8 g/mol
InChI Key: HJMMYNXJGRDZGF-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a dimethylaminoethyl group, and a phenylethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Chlorination: The amino group is chlorinated to introduce the chloro substituent.

    Amidation: The chloro-substituted benzene is reacted with 2-(dimethylamino)ethylamine and 2-phenylethylamine to form the final benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide
  • 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

Uniqueness

5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide is unique due to the presence of both the dimethylaminoethyl and phenylethyl groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61321-75-3

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

5-chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide

InChI

InChI=1S/C19H23ClN2O/c1-22(2)13-12-21-19(23)18-14-17(20)11-10-16(18)9-8-15-6-4-3-5-7-15/h3-7,10-11,14H,8-9,12-13H2,1-2H3,(H,21,23)

InChI Key

HJMMYNXJGRDZGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=CC(=C1)Cl)CCC2=CC=CC=C2

Origin of Product

United States

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